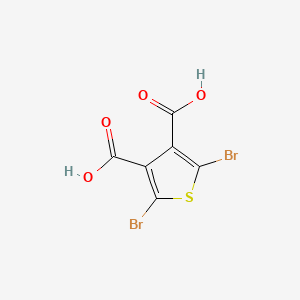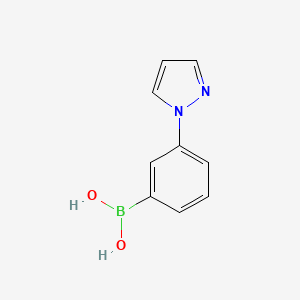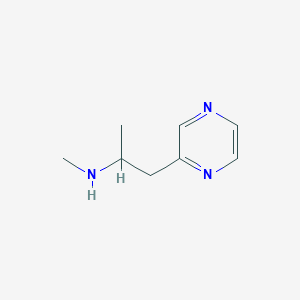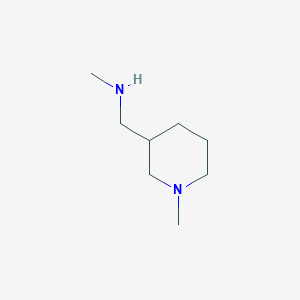![molecular formula C20H24N4O3 B1367843 Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946385-66-6](/img/structure/B1367843.png)
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
概要
説明
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound featuring a diazepane ring, a pyridine ring with a cyano group, and a furan ring
作用機序
Target of Action
The primary targets of Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate are aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and regulation of physiological functions.
Mode of Action
This compound acts as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It interacts with its targets by forming a bond with the amine group, leading to the formation of a carbamate structure. This interaction results in the modification of the amine’s chemical properties, potentially altering its biological activity .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s involvement in this pathway can lead to the formation of new carbon-carbon bonds, potentially affecting downstream biochemical processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific amine target and the biological context. By modifying the chemical properties of amines, the compound could potentially alter their biological activity, leading to changes at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction involving this compound is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . Moreover, the Boc carrier used in the reaction is easily recyclable, suggesting that the compound’s action can be influenced by the presence of certain catalysts and the overall reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and furan intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of appropriate starting materials under conditions that promote the formation of the pyridine ring with the cyano and furan substituents.
Formation of the Diazepane Ring: The diazepane ring is formed through cyclization reactions involving suitable amine precursors.
Coupling of Intermediates: The final step involves coupling the pyridine and diazepane intermediates under conditions that allow for the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under appropriate conditions to form furan derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
類似化合物との比較
Similar Compounds
Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar structure but with different substituents on the pyridine ring.
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Contains a furan and pyridine ring but with different functional groups.
Uniqueness
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-20(2,3)27-19(25)24-10-5-9-23(11-12-24)18-15(14-21)7-8-16(22-18)17-6-4-13-26-17/h4,6-8,13H,5,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQZIIMWUEIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)
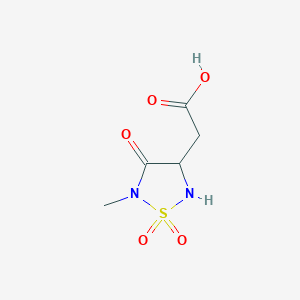
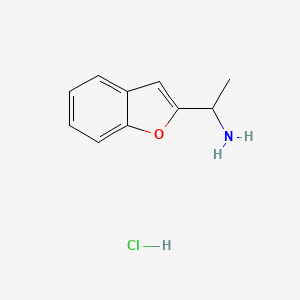
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1367765.png)



![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)


